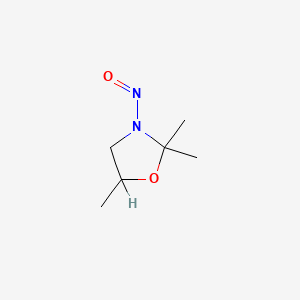

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine

Description

Significance within N-Nitrosamine Chemistry and Related Heterocyclic Systems

As a member of the N-nitrosamine family, N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine is significant due to the well-documented carcinogenic potential of many compounds in this class. nih.gov N-nitrosamines are known to be potent carcinogens in animal models and are reasonably anticipated to be human carcinogens. nih.gov The mechanism of their carcinogenicity often involves enzymatic α-hydroxylation, which leads to the formation of an unstable primary nitrosamine (B1359907) that decomposes into a diazonium ion, a potent DNA alkylating agent. nih.gov This resulting DNA damage can lead to mutations and the initiation of cancer. nih.gov

The heterocyclic nature of this compound distinguishes it from many simpler alkyl nitrosamines. The oxazolidine (B1195125) ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. This structural feature influences its chemical behavior, solubility, metabolic stability, and biological interactions. nih.gov The presence of oxygen in the ring may enhance these properties, potentially explaining carcinogenic potencies similar to other cyclic nitrosamines like nitrosomorpholine in animal studies. In synthetic chemistry, the nitroso group can be involved in various reactions, allowing researchers to use this compound as a building block for creating more complex, functionalized heterocyclic molecules.

Interdisciplinary Research Landscape and Key Areas of Investigation

The unique properties of this compound have led to its investigation across multiple scientific disciplines.

Toxicology and Carcinogenicity: A primary area of research is its toxicological profile. smolecule.com Due to its classification as a nitrosamine, it is a suspected human carcinogen. synchemia.com Research focuses on its ability to form DNA adducts, which can disrupt cellular functions and lead to mutations, a key step in carcinogenesis. Studies on related cyclic nitrosamines have shown carcinogenic activity in animal models, inducing tumors in various organs. nih.gov

Analytical Chemistry: The compound is vital for the development and validation of analytical methods designed to detect and quantify nitrosamine impurities in pharmaceuticals and food products. veeprho.com As a highly characterized reference standard, it helps establish detection limits and ensures the reliability of quality control processes. veeprho.com

Organic and Medicinal Chemistry: In organic synthesis, it serves as an intermediate for creating other nitrogen-containing compounds. smolecule.com The reactivity of the nitroso group is harnessed in drug development processes. smolecule.com Its potential biological activity also makes it a candidate for drug discovery research, where its effects on enzymes and other biological targets are explored. smolecule.com For example, it has been shown to inhibit the enzyme catalase reversibly. smolecule.com

Structural Features and Their Influence on Reactivity Paradigms

The reactivity of this compound is fundamentally governed by its distinct structural components.

The N-Nitroso Group (-N=O): This functional group is the primary center of reactivity. The nitrogen-oxygen double bond can form coordinate bonds, for instance, with the iron center of the heme moiety in enzymes like catalase, leading to inhibition. smolecule.com The nitroso group can react with nucleophilic sites in biological macromolecules, most notably with the guanine (B1146940) N7 positions in DNA, to form stable adducts. This interaction is central to its mutagenic and carcinogenic potential.

Methyl Substituents: The three methyl groups (trimethyl) attached to the oxazolidine ring also contribute to the molecule's properties. Oxidation can occur at the methyl groups adjacent to the nitroso moiety, leading to ketone formation.

These structural features collectively determine its participation in various chemical reactions, including oxidation, reduction, and decomposition. smolecule.com For instance, it can be reduced to form its secondary amine precursor, 2,2,5-trimethyl-1,3-oxazolidine. smolecule.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O₂ smolecule.comnih.gov |

| Molar Mass | 144.17 g/mol smolecule.comnih.gov |

| IUPAC Name | 2,2,5-trimethyl-3-nitroso-1,3-oxazolidine nih.gov |

| CAS Number | 77400-46-5 veeprho.comnih.gov |

Table 2: Selected Research Findings on this compound

| Area of Investigation | Finding |

| Enzyme Inhibition | Demonstrates reversible inhibition of catalase with an IC₅₀ value of 12.3 μM. smolecule.com |

| DNA Interaction | Exhibits a DNA binding affinity of 3,200 M⁻¹. smolecule.com |

| Metabolism | The liver shows the highest metabolic activity (245 pmol/min/mg protein), primarily via the cytochrome P450 2E1 enzyme. smolecule.com |

| Reactivity | Undergoes acid-catalyzed hydrolysis with a first-order rate constant of 3.2 × 10⁻³ s⁻¹ at 25°C. |

Properties

IUPAC Name |

2,2,5-trimethyl-3-nitroso-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-5-4-8(7-9)6(2,3)10-5/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTABQKQRFWKBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(O1)(C)C)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998615 | |

| Record name | 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77400-46-5 | |

| Record name | Oxazolidine, 3-nitroso-2,2,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077400465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Precursor Chemistry

Elucidation of Nitrosation Pathways for N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine

The formation of this compound is achieved through the nitrosation of its secondary amine precursor, 2,2,5-trimethyl-1,3-oxazolidine. This process involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the oxazolidine (B1195125) ring.

The efficiency and yield of the nitrosation reaction are highly dependent on the careful optimization of various reaction parameters. Key variables that are typically modulated include temperature, pH, and the molar ratio of the amine precursor to the nitrosating agent. The reaction is commonly performed under mild conditions, such as at room temperature, to prevent the decomposition of the resulting N-nitroso compound.

Optimization studies aim to maximize the conversion of the precursor while minimizing the formation of byproducts. This involves a systematic variation of conditions to identify the ideal balance for the specific substrate. For instance, while acidic conditions are necessary to generate the active nitrosating species, a very low pH can lead to the protonation of the amine, reducing its nucleophilicity and slowing the reaction rate. nih.gov

Table 1: Conceptual Optimization of Nitrosation for 2,2,5-trimethyl-1,3-oxazolidine This table is illustrative and demonstrates typical parameters varied during reaction optimization.

| Entry | Molar Ratio (Amine:NaNO₂) | Acid Catalyst | Temperature (°C) | pH | Reaction Time (h) | Conceptual Yield (%) |

| 1 | 1:1.1 | Acetic Acid | 25 | 3.5 | 4 | 75 |

| 2 | 1:1.5 | Acetic Acid | 25 | 3.5 | 4 | 82 |

| 3 | 1:1.5 | HCl | 25 | 2.0 | 4 | 68 |

| 4 | 1:1.5 | Acetic Acid | 0 | 3.5 | 8 | 78 |

| 5 | 1:1.5 | Acetic Acid | 40 | 3.5 | 2 | 80 (with impurities) |

Role of Nitrosating Agents and Reaction Condition Modulations

A variety of nitrosating agents can be employed for the synthesis of N-nitrosamines. The most common laboratory method involves the use of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. wikipedia.org The acid protonates the nitrite to form nitrous acid (HNO₂), which then generates the potent electrophilic nitrosating agent, the nitrosonium ion (NO⁺), or dinitrogen trioxide (N₂O₃). nih.govwikipedia.org

Other nitrosating agents include:

Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄) : These are active forms of [NO⁺] that can nitrosate secondary amines in both aqueous and organic solutions. nih.gov

Nitrosyl Halides (e.g., NOCl) : Effective for nitrosating various nitrogen-containing compounds in organic solvents under mild conditions. nih.gov

Nitrosonium Salts (e.g., NOBF₄) : Powerful nitrosating agents used in organic media. nih.gov

The choice of agent and solvent system is critical. The reaction is typically enhanced at an acidic pH; however, conditions must be balanced as excessive acidity can render the amine unreactive through protonation. nih.gov In some cases, gas-phase nitrosation can also occur through a different, non-ionic pathway involving nitrogen dioxide (NO₂) and nitric oxide (NO). nist.govnih.gov This alternative mechanism proceeds via a free radical pathway, initiated by hydrogen abstraction from the amine. nist.govnih.gov

The fundamental mechanism for the nitrosation of a secondary amine like 2,2,5-trimethyl-1,3-oxazolidine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic nitrosating species, typically the nitrosonium ion (NO⁺). wikipedia.org This is followed by deprotonation to yield the stable N-nitrosamine. wikipedia.org

However, more complex mechanistic pathways can occur in related heterocyclic systems, particularly those involving molecular rearrangements. A notable example is the formation of a substituted N-nitroso-1,3-oxazolidine from a precursor containing a primary amino group elsewhere in the molecule. nih.gov In such cases, the reaction can be initiated by the diazotization of the primary amine. nih.gov Diazotization is the process where a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid. byjus.comorganic-chemistry.org

In the studied model system, the diazotization of a primary amino group leads to an unstable diazonium intermediate which, instead of coupling, undergoes an intramolecular displacement of nitrogen. nih.gov This displacement generates a highly reactive aziridinium (B1262131) ion , which subsequently undergoes hydrolytic ring-opening. nih.gov The resulting intermediate, now containing a secondary amine within a newly formed ring structure, is then nitrosated to yield the final N-nitroso-1,3-oxazolidine product. nih.gov This pathway highlights how diazotization can induce significant molecular rearrangements that precede the final nitrosation step.

Investigations into Specific Precursor Formation and Transformation Routes

The availability and purity of the 2,2,5-trimethyl-1,3-oxazolidine precursor are paramount for the successful synthesis of the target nitrosamine (B1359907).

1,3-Oxazolidines are typically synthesized via the condensation reaction between a β-amino alcohol and a carbonyl compound, such as an aldehyde or a ketone. lew.roorganic-chemistry.org For the synthesis of 2,2,5-trimethyl-1,3-oxazolidine, the logical precursors would be 2-amino-2-methyl-1-propanol (B13486) and acetone.

The general mechanism involves the nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate. lew.ro This is followed by an intramolecular cyclization, where the hydroxyl group attacks the same carbon, leading to the elimination of a water molecule and the formation of the five-membered oxazolidine ring. lew.ro Various catalysts, including Lewis acids, can be employed to facilitate this reaction, though catalyst-free methods in solvents like ethanol (B145695) have also been reported. lew.ro An environmentally friendly approach involves the solvent-free grinding of a β-amino alcohol with paraformaldehyde in the presence of a base. researchgate.netsci-hub.ru

As introduced in section 2.1.3, aziridinium ions can serve as critical intermediates in the formation of N-nitroso-oxazolidines from structurally complex precursors. nih.gov Research on a model compound for the antimicrobial agent hexetidine (B1673225) demonstrated this pathway explicitly. nih.govacs.org The nitrosation of 1,3,5-trimethyl-5-aminohexahydropyrimidine with sodium nitrite in glacial acetic acid did not directly nitrosate the existing secondary amines. Instead, it selectively targeted the primary amino group. nih.gov

The resulting diazotization led to the formation of an aziridinium ion intermediate through an intramolecular ring closure with the expulsion of N₂ gas. nih.gov This strained, three-membered ring is susceptible to nucleophilic attack. Hydrolysis of the aziridinium ion caused the ring to open, forming an imidazolidine (B613845) structure that was subsequently nitrosated to produce 4-methyl-4-[(methylnitrosamino)methyl]-3-nitroso-1,3-oxazolidine as the major product. nih.gov This detailed investigation provides a clear precedent for aziridinium-mediated rearrangements in the synthesis of complex N-nitroso-oxazolidine structures. nih.govacs.org

Formation as a By-product or Impurity in Complex Synthetic Schemes (e.g., Pharmaceutical Synthesis Context)

The primary mechanism for the formation of this compound is the nitrosation of the secondary amine precursor, 2,2,5-trimethyl-1,3-oxazolidine. smolecule.com This reaction typically occurs when a nitrosating agent, such as nitrous acid (HNO₂), is present in an acidic environment. smolecule.com Nitrous acid is often formed in situ from nitrite salts (e.g., sodium nitrite) in the presence of an acid.

Several scenarios within a complex pharmaceutical synthesis could inadvertently bring together the necessary components for the formation of this impurity:

Residual Precursors and Reagents: The synthesis of active pharmaceutical ingredients (APIs) often involves multiple steps. If 2,2,5-trimethyl-1,3-oxazolidine, or a structurally similar compound that can rearrange or degrade to it, is used as a starting material, intermediate, or is a known impurity in a raw material, its carryover into subsequent steps where nitrosating agents are present can lead to the formation of this compound.

Use of Nitrosating Agents: Nitrite salts are sometimes used in quenching steps to remove residual azide (B81097) compounds, which are common reagents in the synthesis of certain heterocyclic moieties found in pharmaceuticals. If the secondary amine precursor is present during such a quenching step, nitrosation can occur.

Degradation of Starting Materials or Reagents: Certain complex molecules used in pharmaceutical synthesis may degrade under specific process conditions (e.g., high temperature, acidic or basic pH) to yield secondary amines like 2,2,5-trimethyl-1,3-oxazolidine. If sources of nitrite are also present, for instance, as impurities in other reagents or from the water used in the process, the formation of the corresponding nitrosamine is a plausible risk.

Cross-Contamination: In multi-purpose manufacturing facilities, cross-contamination between different production lines can be a source of both the amine precursor and nitrosating agents.

The general concern over nitrosamine impurities has led regulatory agencies like the European Medicines Agency (EMA) to mandate comprehensive risk assessments for all pharmaceutical products. cefic.org These assessments require manufacturers to scrutinize their synthetic processes for any potential sources of secondary or tertiary amines and nitrosating agents.

The reaction kinetics of N-nitrosamine formation are influenced by several factors, including the basicity of the amine, the concentration of the amine and the nitrosating agent, the pH of the reaction medium, and the temperature. Secondary amines, such as 2,2,5-trimethyl-1,3-oxazolidine, are generally more susceptible to nitrosation than tertiary amines. The reaction rate is typically optimal under acidic conditions, which facilitate the formation of the active nitrosating species from nitrite.

While a specific data table detailing the formation of this compound as a byproduct in a named pharmaceutical synthesis is not available in the public domain, the following table illustrates the potential risk factors and the conditions that could lead to its formation based on general principles of nitrosamine chemistry.

Interactive Data Table: Potential Risk Factors for the Formation of this compound in Pharmaceutical Synthesis

| Risk Factor | Description | Potential Scenario in Pharmaceutical Synthesis | Mitigation Strategies |

| Presence of Precursor | The secondary amine, 2,2,5-trimethyl-1,3-oxazolidine, is present in the reaction mixture. | Use of 2,2,5-trimethyl-1,3-oxazolidine as a starting material, intermediate, or presence as an impurity in raw materials. | Source raw materials with low levels of amine impurities. Implement purification steps to remove the precursor. |

| Presence of Nitrosating Agent | Nitrite salts (e.g., sodium nitrite), nitrogen oxides, or other nitrosating agents are present. | Use of nitrites in quenching steps. Impurities in reagents, solvents, or water. | Avoid the use of nitrite-containing reagents where possible. Use high-purity solvents and reagents. |

| Favorable Reaction Conditions | Acidic pH and elevated temperatures can accelerate the rate of nitrosation. | Acidic work-up or reaction steps. High-temperature processing or drying. | Maintain neutral or basic pH where feasible. Optimize processes to use lower temperatures. |

| Cross-Contamination | Transfer of the amine precursor or nitrosating agents from other processes. | Manufacturing different products on the same equipment without adequate cleaning. | Implement stringent cleaning validation procedures. Use dedicated equipment where possible. |

Advanced Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Pathways and Mechanistic Exploration

The fundamental reactivity of N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine is dictated by the electronic characteristics of the N-nitrosamine functional group and the structural features of the heterocyclic ring. Mechanistic studies, often drawing parallels from closely related N-nitroso compounds, have elucidated several key transformation pathways.

The reduction of N-nitroso compounds can proceed via several pathways, primarily involving the cleavage of the N-N bond (denitrosation) or reduction of the nitroso group to a hydrazine (B178648).

Catalytic Hydrogenation and Hydride Reduction: Studies on N-nitrosooxazolidines, such as the closely related N-nitroso-2-methyloxazolidine, have shown that reduction outcomes are highly dependent on the reagents and conditions employed. tandfonline.com Treatment with an aluminum-nickel (Al-Ni) alloy in a basic solution results in a complex mixture of products arising from the reductive cleavage of the molecule. The proposed mechanism involves an initial reduction of the nitroso group to a short-lived hydrazine intermediate. This hydrazine can then fragment, leading to the formation of the parent amino alcohol and other secondary products. For example, the reduction of N-nitroso-2-methyloxazolidine with an Al-Ni alloy yielded ethanolamine (B43304) (44%), 2-ethylaminoethanol (31%), ethylamine (B1201723) (6%), and ethanol (B145695) (19%). tandfonline.com

This complex product distribution suggests that catalytic reduction is not a selective method for simple denitrosation. tandfonline.com Similarly, reduction over a Raney-Nickel catalyst has been reported to produce a mixture of primary and secondary amines. tandfonline.com

Hydride reagents, such as lithium aluminum hydride (LiAlH₄), are also known to reduce N-nitrosamines. In related systems, like N-nitroso-1,2,3,4-tetrahydroisoquinoline, reduction with LiAlH₄ yields the corresponding stable hydrazine derivative, indicating that the N-N bond remains intact under these conditions. umich.edu This suggests that a similar pathway, leading to N-amino-2,2,5-trimethyl-1,3-oxazolidine, is plausible for the title compound.

| Reagent/Catalyst | Substrate Analogue | Primary Products | Mechanism Highlights | Reference |

| Al-Ni Alloy / aq. KOH | N-nitroso-2-methyloxazolidine | Ethanolamine, 2-Ethylaminoethanol, Ethylamine | Reduction to unstable hydrazine, fragmentation, and further reduction. | tandfonline.com |

| Raney-Nickel | N-nitrosooxazolidines | Mixture of primary and secondary amines | Non-selective reduction and cleavage. | tandfonline.com |

| LiAlH₄ | N-nitroso-1,2,3,4-tetrahydroisoquinoline | N-amino-1,2,3,4-tetrahydroisoquinoline (Hydrazine) | Reduction of N=O group without N-N bond cleavage. | umich.edu |

Specific studies detailing the oxidative degradation of this compound are not extensively available in the reviewed scientific literature. However, the general reactivity of N-nitrosamines and related organic structures with common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) allows for postulation of likely reaction pathways.

Oxidation could potentially occur at several sites: the nitrogen of the nitroso group, the carbon atoms alpha to the ring nitrogen, or the methyl substituents. Oxidation of the nitroso moiety could lead to the corresponding nitramine. Alternatively, strong oxidants like KMnO₄ are known to be capable of cleaving C-C and C-N bonds, potentially leading to the complete degradation of the ring structure into smaller molecules like carbon dioxide and mineral acids. taylorfrancis.com Hydrogen peroxide, often used in advanced oxidation processes, can also effect the degradation of complex organic molecules. taylorfrancis.com Without specific experimental data, the precise products and mechanisms remain speculative.

Acid-Catalyzed Hydrolysis: The decomposition of N-nitrosamines in acidic media is a well-documented process. rsc.orgrsc.org The reaction is acid-catalyzed and typically proceeds via protonation of the substrate, which activates it towards nucleophilic attack or fragmentation. rsc.org For N-nitroso compounds, protonation can occur on either the amino nitrogen or the nitroso oxygen. rsc.org

The accepted mechanism for the acid-catalyzed decomposition of many N-nitrosamines, including related heterocyclic systems like N-nitroso-2-arylimidazolines, involves a rapid, reversible protonation followed by a rate-limiting attack of a nucleophile, such as water, on the protonated intermediate. rsc.org This can lead to two competing pathways:

Denitrosation: Nucleophilic attack at the nitroso nitrogen results in the cleavage of the N-N bond, regenerating the parent secondary amine (2,2,5-trimethyl-1,3-oxazolidine) and forming nitrous acid (HNO₂). rsc.orgrsc.org

Ring Hydrolysis: Nucleophilic attack at a susceptible carbon atom in the oxazolidine (B1195125) ring could lead to ring-opening products. The oxazolidine ring system itself is known to be susceptible to hydrolysis, breaking down into its constituent amino alcohol and carbonyl compound. nih.gov

Kinetic studies on analogous compounds show the reaction is typically first-order with respect to both the substrate and the acid concentration. rsc.org The primary pathway for N-nitroso compounds under mild acidic conditions is denitrosation. rsc.orgnih.gov

| Condition | Proposed Mechanism | Expected Products | Kinetic Profile | Reference |

| Aqueous Acid (e.g., HCl) | Rate-limiting protonation followed by nucleophilic attack (H₂O) on the N-nitroso group. | 2,2,5-trimethyl-1,3-oxazolidine, Nitrous acid | First-order in [Substrate] and [H⁺] | rsc.orgrsc.org |

Base-Mediated Decomposition: Information regarding the base-mediated β-elimination of this compound is not readily available in the literature. However, the presence of protons on the carbon atoms alpha to the N-nitroso group allows for the possibility of base-catalyzed hydrogen-deuterium exchange, indicating that these protons are acidic and can be abstracted by a base. nih.gov If a suitable leaving group were present on the β-carbon, a β-elimination pathway would be plausible. For the title compound, this would require cleavage of the C-O bond within the oxazolidine ring, which may be mechanistically complex.

While N-nitrosamines are generally more thermally stable than related N-nitrosamides, they are susceptible to photolytic decomposition. cdnsciencepub.com The photochemistry of N-nitrosamines has been studied extensively, revealing that the primary process upon absorption of UV light is the homolytic cleavage of the nitrogen-nitrogen bond. nih.govnih.gov

In neutral media, this N-N bond cleavage is a facile and reversible process. nih.gov In the absence of a trapping agent, the resulting aminyl radical and nitric oxide (NO) radical can rapidly recombine, leading to little net decomposition. However, in the presence of radical scavengers or oxygen, efficient decomposition occurs. nih.gov

Key photolytic pathways include:

Photo-oxygenation: In the presence of oxygen, the nitric oxide radical is oxidized to nitrogen dioxide (NO₂). Recombination of the aminyl radical with NO₂ leads to the formation of the corresponding N-nitramine. nih.gov

Radical Reactions in Acid: Under acidic conditions, photolysis generates an aminium radical cation and nitric oxide. nih.govacs.org This highly reactive aminium radical can undergo various subsequent reactions, such as addition to unsaturated C-C bonds. acs.org

The ultimate products from the photolysis of N-nitrosodimethylamine (NDMA) in aqueous solutions include dimethylamine, methylamine, formaldehyde (B43269), formic acid, nitrite (B80452), and nitrate, indicating a complex series of secondary reactions following the initial N-N bond scission. nih.gov

Strategic Applications in Contemporary Organic Synthesis

The unique reactivity of the N-nitroso group in conjunction with the oxazolidine scaffold allows for the strategic use of this compound and its analogs as synthetic intermediates.

The chemical functionalities of N-nitrosooxazolidines can be harnessed to construct more complex molecular architectures. A key application stems from the ability of the N-nitroso group to activate the adjacent α-carbon atom for deprotonation.

This activation facilitates a reactivity "umpolung" (inversion of polarity). Typically, the carbon atom adjacent to a secondary amine is not nucleophilic. However, after conversion to the N-nitrosooxazolidine, the α-proton becomes sufficiently acidic to be removed by a strong base. This generates a carbanion, which can then react with various electrophiles (e.g., alkyl halides or carbonyl compounds). Subsequent removal of the activating nitroso group reveals a new C-C bond at the α-position. This strategy effectively makes the N-nitrosooxazolidine a β-hydroxy secondary amino carbanion synthon. tandfonline.com This synthetic utility allows for the elaboration of the oxazolidine core, which can then be carried forward or hydrolyzed to reveal a functionalized amino alcohol. tandfonline.comnih.gov

Furthermore, the photochemical generation of aminium radicals from N-nitrosamines provides a pathway for C-N bond formation through the addition of the radical to alkenes, a useful transformation in the synthesis of complex nitrogen-containing molecules. acs.org

Efficacy as a Nitrosating Agent in the Formation of Other N-Nitroso Derivatives

This compound serves as an effective nitrosating agent, capable of transferring its nitroso group to secondary amines. This reactivity is of significant interest in synthetic chemistry for the generation of various N-nitrosamine derivatives. Research has demonstrated a high efficiency of this transfer, with reports indicating up to 94% efficiency in the synthesis of N-nitroso-piperidine derivatives. The traditional synthesis of this compound itself involves the nitrosation of its secondary amine precursor, 2,2,5-trimethyl-1,3-oxazolidine, typically using nitrous acid (HNO₂) or nitrogen oxides (NOₓ) under acidic conditions. This process follows a bimolecular nucleophilic substitution (SN2) pathway where the nitrogen of the secondary amine attacks the electrophilic nitrosonium ion (NO⁺).

Precursor Chemistry for the Generation of Novel Heterocyclic Compounds (e.g., Pyrrolo[1,2-a]oxazole Derivatives)

The utility of this compound extends to its role as a precursor in the synthesis of complex heterocyclic structures. A notable example is its reaction with acetylenedicarboxylate (B1228247) to form pyrrolo[1,2-a]oxazole derivatives. This transformation has been shown to proceed with a high yield of 78% when conducted under microwave irradiation at 150W for 10 minutes. This reaction highlights the compound's ability to participate in cycloaddition reactions, providing a pathway to novel molecular scaffolds of interest in medicinal and materials chemistry.

Catalytic Roles in Organic Transformations (e.g., Aromatization of Hantzsch 1,4-Dihydropyridines)

This compound and its analogs have been identified as effective catalysts in certain organic transformations. Specifically, N-nitroso-2-aryl-1,3-oxazolidines have been shown to successfully catalyze the aromatization of Hantzsch 1,4-dihydropyridines (DHPs). nih.gov The proposed mechanism for similar nitrosating agents in the oxidation of Hantzsch 1,4-dihydropyridine (B1200194) involves an initial nitrosation at the N1-position of the dihydropyridine (B1217469) ring. This is followed by homolytic cleavage to generate the aromatized pyridine (B92270) product. nih.gov This catalytic activity underscores the potential of N-nitroso-oxazolidines in facilitating oxidation reactions that are crucial in the synthesis of various pyridine-based compounds.

Comparative Reactivity and Structure-Activity Relationship Studies

Kinetic and Thermodynamic Comparisons with Analogous Nitrosamines

The reactivity of this compound can be contextualized by comparing its kinetic and thermodynamic properties with those of other well-known nitrosamines, such as N-nitrosodimethylamine (NDMA). These comparisons reveal significant differences in their chemical behavior, which can be attributed to their distinct structural features.

One key area of comparison is their interaction with biological macromolecules. This compound exhibits a DNA binding affinity of 3,200 M⁻¹, which is substantially higher than that of NDMA (810 M⁻¹). smolecule.com The rate constant for DNA adduct formation for this compound is 4.7 × 10⁻⁴ M⁻¹s⁻¹. smolecule.com

Further distinctions are evident in their stability and electrochemical properties. The hydrolysis half-life of this compound at pH 7 is 48 hours, indicating greater stability compared to NDMA, which has a half-life of 15 hours under the same conditions. Moreover, the oxidation potential of this compound is +1.23 V versus the standard hydrogen electrode (SHE), which is higher than the +0.89 V for NDMA.

Comparative Reactivity Data of N-Nitrosamines

| Property | This compound | N-Nitrosodimethylamine (NDMA) |

|---|---|---|

| DNA Binding Affinity (M⁻¹) | 3,200 | 810 |

| Hydrolysis Half-life (pH 7, hours) | 48 | 15 |

| Oxidation Potential (V vs SHE) | +1.23 | +0.89 |

Influence of Oxazolidine Ring Structure on Reactivity Profiles

The oxazolidine ring in this compound plays a crucial role in defining its reactivity profile. The presence of the oxygen atom within the heterocyclic ring can enhance the compound's solubility and metabolic stability. This is a feature observed in other cyclic nitrosamines containing oxygen, such as nitrosomorpholine, which exhibit comparable carcinogenic potency to N-nitroso-1,3-oxazolidine in studies with F344 rats.

The trimethyl substitution on the oxazolidine ring further modulates its reactivity. These methyl groups can influence the steric and electronic environment around the nitroso group, which can, in turn, affect the rates and pathways of its chemical reactions. For instance, oxidation of the compound can preferentially occur at the methyl groups adjacent to the nitroso moiety, leading to the formation of ketone derivatives. This highlights how the specific substitution pattern on the oxazolidine ring can direct the regioselectivity of its transformations.

Mechanistic Investigations of Biological Interactions and Molecular Targets

DNA Adduct Formation: Mechanism and Kinetic Parameters

The genotoxicity of N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine is primarily attributed to its capacity to form DNA adducts. This process involves the metabolic activation of the N-nitroso group, leading to the formation of reactive electrophilic species that can covalently bind to nucleophilic sites on DNA bases.

The nitroso group of this compound can react with nucleophilic centers within the DNA structure. A primary target for this interaction is the N7 position of guanine (B1146940) residues. This reaction is a critical initiating event in the genotoxicity of many N-nitroso compounds. The interaction at this site can weaken the glycosidic bond, potentially leading to depurination and the formation of an apurinic site, which is a mutagenic lesion.

A significant and well-characterized DNA adduct formed by this compound is the O⁶-methylguanine adduct. The formation of this particular adduct is of high biological significance as it is a known pre-mutagenic lesion. During DNA replication, O⁶-methylguanine can mispair with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations. The presence of these stable adducts can be detected and quantified using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

The formation of DNA adducts by this compound is a process that can be characterized by specific kinetic parameters. Research has shown a direct correlation between the exposure to this compound and the extent of DNA adduct formation. The adduct formation follows a bimolecular reaction mechanism. nih.gov A linear correlation (R² = 0.96) has been observed between the concentration of O⁶-methylguanine adducts and the duration of exposure. nih.gov

| Kinetic Parameter | Value |

| DNA Binding Affinity | 3,200 M⁻¹ nih.gov |

| Rate Constant of Adduct Formation (k_adduct) | 4.7 × 10⁻⁴ M⁻¹s⁻¹ nih.gov |

| Correlation of Adduct Concentration with Exposure Time (R²) | 0.96 nih.gov |

This table presents the kinetic parameters associated with the formation of DNA adducts by this compound.

Cellular Pathway Interference and Biological Consequences

The formation of DNA adducts by this compound initiates a cascade of cellular responses and can interfere with critical cellular pathways, leading to significant biological consequences. This compound is known to target cellular pathways involved in DNA repair and replication, thereby disrupting normal cellular functions.

While this compound is known to interfere with DNA repair pathways, the specific molecular mechanisms of this disruption are not extensively detailed in the available scientific literature. Generally, the presence of DNA adducts can overwhelm the cellular DNA repair machinery. Key repair pathways for alkylation damage, such as Base Excision Repair (BER) and Direct Reversal of Damage by enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT), are responsible for removing such adducts. If the rate of adduct formation surpasses the repair capacity, or if the repair enzymes themselves are inhibited or depleted, the adducts can persist, leading to mutations and genomic instability.

The presence of DNA adducts, such as O⁶-methylguanine, in the DNA template can significantly perturb the process of DNA replication. These adducts can act as physical blocks to the DNA polymerase, causing the replication fork to stall. Stalled replication forks can lead to more severe DNA damage, such as double-strand breaks, and can trigger cell cycle arrest or apoptosis. Alternatively, specialized translesion synthesis (TLS) polymerases may bypass the lesion, but these polymerases are often error-prone and can introduce mutations. The specific details of how this compound-induced adducts perturb the replication machinery at a molecular level require further investigation.

Enzyme Inhibition and Molecular Binding Studies

The biological activity of this compound has been a subject of scientific inquiry, particularly its ability to interfere with crucial enzymatic pathways. One of the key molecular targets identified for this compound is catalase, a vital enzyme responsible for the decomposition of hydrogen peroxide, a reactive oxygen species that can cause significant cellular damage.

Mechanistic Characterization of Enzyme Interactions (e.g., Reversible Catalase Inhibition)

Research has demonstrated that this compound acts as a reversible inhibitor of catalase. This mode of inhibition implies that the compound binds to the enzyme in a non-covalent manner, and the enzyme's activity can be restored upon the removal of the inhibitor. The inhibitory potency of this compound against catalase has been quantified, with a reported half-maximal inhibitory concentration (IC₅₀) of 12.3 μM.

The general mechanism proposed for the inhibition of catalase by nitroso compounds, including N-nitrosoamines like this compound, involves the formation of a positively charged nitrosonium ion (NO+) within the active site of the enzyme. nih.gov It is this reactive species, rather than the nitric oxide radical (NO), that is believed to be responsible for the inactivation of the enzyme. researchgate.netnih.gov The reversible nature of the inhibition suggests that the interaction between the nitrosonium ion and the enzyme does not lead to a permanent modification of the protein structure. nih.gov

Interactive Data Table: Inhibitory Activity of this compound against Catalase

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (μM) |

| This compound | Catalase | Reversible | 12.3 |

Modulatory Effects of Co-factors or Environmental Factors on Enzyme Inhibition Potency

The inhibitory efficacy of this compound against catalase is not static but can be significantly influenced by the presence of certain co-factors and environmental conditions. Notably, halide ions have been shown to potentiate the inhibitory effect of nitroso compounds on catalase.

Specifically, the presence of chloride (Cl⁻) and bromide (Br⁻) ions at concentrations above 80 mM, and thiocyanate (B1210189) (SCN⁻) ions at concentrations above 20 μM, can enhance the catalase inhibition by nitroso compounds by more than 100-fold. nih.gov The proposed mechanism for this enhancement involves the formation of nitrosyl halides (e.g., NOCl), which are thought to protect the highly reactive nitrosonium ion from hydrolysis. researchgate.netnih.gov This protection allows for a more efficient transfer of the nitrosonium ion to its target within the enzyme's active site, thereby increasing the inhibitory potency. researchgate.netnih.gov

The pH of the surrounding environment can also play a role in the stability and reactivity of the inhibitory species. A lower pH may favor the formation and stability of the nitrosonium ion, potentially influencing the degree of enzyme inhibition.

Interactive Data Table: Modulatory Effects on Catalase Inhibition by N-Nitroso Compounds

| Modulator | Effective Concentration | Enhancement of Inhibition | Proposed Mechanism |

| Chloride (Cl⁻) | > 80 mM | > 100-fold | Formation of nitrosyl chloride, protecting NO+ from hydrolysis. |

| Bromide (Br⁻) | > 80 mM | > 100-fold | Formation of nitrosyl bromide, protecting NO+ from hydrolysis. |

| Thiocyanate (SCN⁻) | > 20 μM | > 100-fold | Formation of nitrosyl thiocyanate, protecting NO+ from hydrolysis. |

Structural Elucidation of Binding Sites and Ligand-Target Interactions (e.g., Molecular Docking to Heme Prosthetic Group)

To gain a deeper understanding of the inhibitory mechanism at an atomic level, computational methods such as molecular docking have been employed. These studies have provided valuable insights into the structural basis of the interaction between this compound and catalase.

Molecular docking simulations have revealed that this compound likely binds to the active site of catalase, specifically targeting the heme prosthetic group. The heme group, containing a central iron atom, is the catalytic core of the enzyme where the decomposition of hydrogen peroxide takes place. The calculated binding energy for the interaction between this compound and the heme prosthetic group is -9.8 kcal/mol, indicating a strong and favorable interaction.

The binding is likely facilitated by a combination of hydrophobic interactions and the coordination of the nitroso group with the iron center of the heme. The precise orientation of the inhibitor within the active site and the specific amino acid residues that contribute to the binding pocket are crucial for its inhibitory activity. While detailed crystallographic data for this specific complex is not available, the molecular docking studies provide a robust model for the ligand-target interactions, corroborating the biochemical findings of reversible inhibition centered at the catalytically active heme group.

Interactive Data Table: Molecular Docking Parameters for this compound and Catalase

| Ligand | Target Site | Binding Energy (kcal/mol) | Key Interaction Site |

| This compound | Catalase Active Site | -9.8 | Heme Prosthetic Group |

Advanced Analytical Chemistry Methodologies and Reference Standard Applications

Development and Validation of High-Sensitivity Detection Methods for Nitrosamines in Complex Matrices

The detection of N-nitroso compounds, such as N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine, in complex matrices like pharmaceutical products and food, presents a significant analytical challenge. Due to their classification as probable human carcinogens based on animal studies, regulatory bodies including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate stringent control over their presence in consumer products. europa.eusigmaaldrich.com This has necessitated the development of highly sensitive and specific analytical methods capable of detecting and quantifying these impurities at trace levels. nih.gov

The development of these trustworthy analytical methods is essential for ensuring product safety. nih.gov Modern techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are frequently employed due to their high sensitivity and selectivity, which are required to detect very low levels of these compounds and distinguish them from other matrix components. sigmaaldrich.comnih.gov For instance, LC-tandem mass spectrometry (LC-MS/MS) methods have been developed to quantify nitrosamine (B1359907) drug substance-related impurities (NDSRIs) at parts-per-million (ppm) or even parts-per-billion (ppb) levels. lcms.czderpharmachemica.com A method for a similar impurity, N-nitroso desmethyl olopatadine, was able to quantitate the compound at a level of 0.14 ppm. derpharmachemica.com

Method validation is a critical component of this process, performed in accordance with regulatory guidelines from bodies like the International Council for Harmonisation (ICH) to ensure the reliability and consistency of analytical results. chemrj.orgijcrt.org A validated method provides documented evidence that the procedure is suitable for its intended purpose. ijcrt.org Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. nih.govijcrt.org Specificity ensures that the signal measured is unequivocally from the target analyte without interference from other components like the active pharmaceutical ingredient (API) or excipients. lcms.czderpharmachemica.com Accuracy is typically assessed through recovery studies at different concentration levels, with reliable methods achieving high recovery rates (e.g., a minimum average of 98.0%). nih.gov Precision is evaluated by repeatability, demonstrating a low relative standard deviation (RSD) for multiple measurements. nih.govallmultidisciplinaryjournal.com

The table below outlines typical validation parameters for a high-sensitivity analytical method for nitrosamine detection.

| Validation Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Specificity | No interference at the retention time of the analyte. | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. derpharmachemica.com |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.govallmultidisciplinaryjournal.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. derpharmachemica.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. lcms.czderpharmachemica.com |

| Accuracy (% Recovery) | Typically 80-120% | The closeness of test results obtained by the method to the true value, often determined by recovery studies of spiked samples. derpharmachemica.com |

| Precision (% RSD) | RSD ≤ 5% for system precision; ≤ 15% at LOQ | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. sigmaaldrich.comnih.gov |

| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., pH, flow rate). | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.govderpharmachemica.com |

Role as a Reference Standard in Pharmaceutical Quality Control and Impurity Profiling

This compound serves a vital function in analytical chemistry and pharmaceutical quality control as a highly characterized reference standard. veeprho.com Reference standards are crucial for the development, validation, and routine application of analytical methods designed to detect and quantify impurities. veeprho.com The availability of a pure, well-characterized standard of this compound is essential for pharmaceutical manufacturers to accurately identify and measure this specific impurity in their products. veeprho.com

In the context of pharmaceutical quality control, this compound is used to:

Develop and Validate Analytical Methods: It is used during the development and validation of analytical methods to confirm the method's performance characteristics, such as specificity, linearity, accuracy, and precision. veeprho.com

Establish Detection Limits: The reference standard is used to determine the limit of detection (LOD) and limit of quantification (LOQ) of an analytical method, thereby defining its sensitivity. veeprho.comveeprho.com

Quantify Impurity Levels: By creating calibration curves with known concentrations of the reference standard, analysts can accurately quantify the amount of this compound present in a test sample. veeprho.com This ensures that any detected impurity remains within the stringent safety limits established by regulatory authorities like the FDA and EMA. veeprho.com

Support Regulatory Submissions: The use of this standard is suitable for inclusion in both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), providing regulatory agencies with confidence in the impurity control strategy. veeprho.comveeprho.com

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR)

Advanced spectroscopic techniques are indispensable for the structural confirmation and analysis of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful tools for confirming the compound's structure. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific signals would be expected for the three methyl groups (at positions 2 and 5) and the methylene (B1212753) protons of the oxazolidine (B1195125) ring. ¹³C NMR complements this by identifying the different carbon environments within the molecule. The combination of these techniques is used to verify the integrity of the oxazolidine ring and the presence of the key substituents. beilstein-journals.org

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. osti.gov For this compound (C₆H₁₂N₂O₂), the expected exact mass is 144.0899 Da. nih.gov Electron impact mass spectrometry often reveals a molecular ion peak (M+) and characteristic fragmentation patterns. N-nitroso compounds frequently show fragment ions corresponding to the loss of the nitroso group (M-30) and an ion at m/z 30 (NO+). osti.gov This technique, especially when coupled with chromatography (GC-MS or LC-MS), is fundamental for both identifying the compound and quantifying it at trace levels. sigmaaldrich.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-N=O (nitroso) group, as well as C-N, C-O, and C-H stretching and bending vibrations associated with the trimethyl-substituted oxazolidine ring structure. nih.govresearchgate.net This provides a molecular fingerprint that can confirm the presence of key structural features.

The table below summarizes the expected data from these spectroscopic techniques for this compound.

| Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Distinct signals for three methyl groups and methylene protons on the oxazolidine ring. |

| ¹³C NMR | Carbon skeleton, functional groups | Signals corresponding to the unique carbon atoms of the methyl groups and the oxazolidine ring. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Molecular ion peak at m/z 144. Characteristic fragments may include [M-NO]+ at m/z 114 and [NO]+ at m/z 30. osti.gov |

| FT-IR | Functional groups | Characteristic absorption bands for N-N=O, C-O, and C-N bonds. researchgate.net |

Chromatographic Methodologies for Separation and Quantification (e.g., HPLC, GC)

Chromatography is the cornerstone of analytical methodologies for separating this compound from complex mixtures and quantifying its concentration. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase (RP-HPLC) configuration, is a widely used and robust technique for the analysis of nitrosamines. nih.govallmultidisciplinaryjournal.com In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. allmultidisciplinaryjournal.com This allows for the effective separation of the analyte from the more polar API and other matrix components. lcms.cz Detection is often achieved using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS). nih.govderpharmachemica.com Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns, can offer faster analysis times and improved resolution. researchgate.net The development of an HPLC method involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity. allmultidisciplinaryjournal.com

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and semi-volatile nitrosamines. sigmaaldrich.com In this method, the sample is vaporized and separated in a column based on its boiling point and interaction with the stationary phase. GC is almost always coupled with a mass spectrometer (GC-MS) for nitrosamine analysis, as this provides the high selectivity and sensitivity needed to detect trace-level impurities. researchgate.netnih.gov The development of a GC method involves selecting an appropriate column and optimizing the temperature program to ensure good separation of the target analyte from other volatile components in the sample. nih.gov

Both HPLC and GC methods must be thoroughly validated to ensure they are suitable for their intended purpose in a quality control environment. sigmaaldrich.comallmultidisciplinaryjournal.com

The following table compares typical parameters for HPLC and GC methods used in nitrosamine analysis.

| Parameter | HPLC / UPLC | GC |

|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Column | Reverse-phase C18 or Phenyl-Hexyl. derpharmachemica.comallmultidisciplinaryjournal.com | Capillary column with a nonpolar or mid-polar stationary phase. |

| Common Detector | Mass Spectrometry (MS/MS), PDA/UV. nih.govresearchgate.net | Mass Spectrometry (MS). researchgate.netnih.gov |

| Sample Requirement | Analyte must be soluble in the mobile phase. | Analyte must be volatile and thermally stable. |

| Advantages | Versatile for a wide range of compounds; avoids high temperatures that could degrade labile analytes. | High resolution and efficiency for volatile compounds. researchgate.net |

Environmental Fate, Formation, and Degradation Pathways

Mechanisms of Oxidative Degradation in Environmental Contexts

The oxidative degradation of N-nitrosamines is a key process influencing their persistence in the environment. For N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine, oxidation can occur at the methyl groups adjacent to the nitroso group. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (HO•), are particularly effective in degrading nitrosamines in aquatic environments. mtu.edumdpi.com

The reaction with hydroxyl radicals can initiate degradation through several mechanisms:

Hydrogen atom abstraction: This can occur from a C-H bond on one of the methyl groups, forming a carbon-centered radical. This radical can then react with dissolved oxygen, leading to further degradation. mdpi.compacewater.com

HO• addition to nitrogen: The hydroxyl radical can add to either the amine nitrogen or the nitrosyl nitrogen. mdpi.com

Studies on the simple N-nitrosamine, N-nitrosodimethylamine (NDMA), show that these initial reactions lead to a cascade of further degradation steps. mtu.edu The specific pathway taken can be influenced by the structure of the nitrosamine (B1359907), including the nature of the alkyl side chains. mtu.edumdpi.com In the case of this compound, oxidation with agents like potassium permanganate (B83412) (KMnO₄) has been shown to preferentially attack the methyl groups, leading to the formation of a ketone.

Table 1: Products of Oxidative Degradation of this compound

| Oxidizing Agent | Conditions | Major Product | Yield (%) | Byproducts |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | pH 1.5–3.0, 25°C | 3-Keto-oxazolidine | 62 | CO₂, NOₓ gases |

| H₂O₂ (30%) | Neutral, 40–60°C | Formaldehyde (B43269) | 18 | Acetic acid (traces) |

Pathways and Products of Thermal Degradation

Thermal degradation, or thermolysis, is another significant pathway for the decomposition of N-nitrosamines. The stability of cyclic nitrosamines is heavily influenced by the strain within the ring structure. nih.gov The process generally involves the cleavage of the N-NO bond. nih.gov For some N-nitroso compounds, heating is an effective method for decomposition, with the process being essentially complete within an hour at temperatures around 180°C. google.com

The primary products of thermal decomposition are typically the parent amine and nitric oxide (NO). google.com For cyclic nitrosamines, a process known as cheletropic decomposition can occur, where the compound extrudes nitrous oxide (N₂O). nih.gov The activation energy required for this fragmentation is inversely related to the ring strain; more strained rings tend to decompose at lower temperatures. nih.gov

In the case of this compound, the thermal degradation would be expected to proceed via cleavage of the N-nitroso bond, releasing nitric oxide and forming the corresponding 2,2,5-trimethyl-1,3-oxazolidine radical, which could then undergo further reactions. google.com The specific temperature at which this occurs efficiently depends on the bond dissociation energy of its N-NO bond and the stability of the resulting products.

Investigation of Formation from Precursors in Environmental and Industrial Settings

The formation of N-nitrosamines, including this compound, occurs through the reaction of a secondary or tertiary amine with a nitrosating agent. nih.govnih.gov This process, known as nitrosation, is a significant concern in various environmental and industrial contexts. nih.gov

The key precursors for the formation of this compound are:

Amine Precursor: 2,2,5-trimethyl-1,3-oxazolidine. smolecule.com

Nitrosating Agent: Typically nitrous acid (HNO₂), which is formed from nitrite (B80452) salts (like sodium nitrite, NaNO₂) under acidic conditions. nih.govsmolecule.com Other nitrosating agents can include nitrogen oxides (NOₓ). smolecule.com

Environmental and Industrial Formation:

Industrial Fluids: N-nitroso-oxazolidines have been identified as contaminants in industrial products like metalworking or cutting fluids. researchgate.net Their formation in these settings is often a result of the combination of primary alkanolamines, formaldehyde (used as a biocide), and sodium nitrite (used as a corrosion inhibitor) during long-term use. researchgate.net

Wastewater: Industrial wastewater effluents can contain both N-nitrosamines and their precursors. recercat.cat The presence of amines from various industrial processes (e.g., chemical manufacturing, leather tanning) and nitrite can lead to the formation of these compounds. recercat.cat

Water Treatment: The use of chloramine (B81541) for water disinfection can inadvertently lead to the formation of N-nitrosamines if precursor amines are present in the source water. acs.org

Pharmaceutical Manufacturing: There is a potential for N-nitrosamine formation during the manufacture of active pharmaceutical ingredients (APIs) if secondary or tertiary amines are used in processes where trace amounts of nitrite are present, particularly under acidic conditions or at elevated temperatures. researchgate.net

The reaction is most favorable under acidic conditions, which facilitate the formation of the active nitrosating agent. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-nitroso-2,2,5-trimethyl-1,3-oxazolidine involves the nitrosation of its secondary amine precursor, 2,2,5-trimethyl-1,3-oxazolidine, typically using agents like sodium nitrite (B80452) under acidic conditions. researchgate.netnih.gov However, this method can involve harsh conditions and the formation of undesired byproducts. Future research is focused on developing more efficient, sustainable, and safer synthetic protocols.

Emerging strategies align with the principles of green chemistry, aiming to minimize waste and avoid hazardous reagents. One promising approach is the use of tert-butyl nitrite (TBN) under solvent-free conditions. nih.govacs.org This method is advantageous as it operates without strong acids or metals and simplifies product isolation, which is crucial when handling potentially carcinogenic N-nitroso compounds. acs.org The tolerance of TBN for various functional groups, including acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc), highlights its potential for complex molecule synthesis. nih.govacs.org

Other innovative nitrosating systems are also being explored. These include:

Lewis Acid Catalysis: The use of Lewis acids such as zinc chloride (ZnCl₂) can enhance the regioselectivity of the nitrosation reaction, directing the nitroso group to the target nitrogen and suppressing potential side reactions like ring-opening. nih.gov

Stable Nitrosonium Sources: Reagents like the [NO+·Crown·H(NO₃)₂⁻] complex offer a milder, more controlled source of the nitrosonium ion (NO⁺) in homogeneous conditions. researchgate.net

Transnitrosation Agents: N-nitrososulfonamides are being investigated as stable, moisture-insensitive reagents that can efficiently transfer a nitroso group to a secondary amine under neutral conditions. researchgate.net

These novel routes represent a shift towards more controlled and environmentally benign processes for synthesizing this compound and related compounds.

| Synthetic Method | Key Features | Potential Advantages |

| Traditional Nitrosation | NaNO₂ / Acid Catalyst | Established, widely used |

| tert-Butyl Nitrite (TBN) | Solvent-free, acid-free, metal-free | High yields, easy isolation, functional group tolerance |

| Lewis Acid Catalysis | Employs catalysts like ZnCl₂ | Enhanced regioselectivity, reduced byproducts |

| Crown Ether Complex | Stable NO⁺ source | Mild, homogeneous reaction conditions |

| Transnitrosation | N-nitrososulfonamide reagent | High functional group tolerance, stable reagent |

Discovery of Unprecedented Chemical Reactivity and Catalytic Applications

While the fundamental reactions of this compound, such as reduction, oxidation, and ring-opening, are known, future research is aimed at uncovering novel transformations and applications. researchgate.net The inherent reactivity of the N-nitroso group provides a gateway to complex molecular architectures.

A significant area of exploration is its use in cycloaddition reactions. The nitroso group can act as a potent dienophile in hetero-Diels–Alder (HDA) reactions, enabling the one-step synthesis of highly functionalized 3,6-dihydro-1,2-oxazine heterocycles. Applying this chemistry to this compound could generate a library of novel bicyclic compounds with potential biological relevance. Furthermore, catalyst-free, multi-component reactions involving nitroso compounds are emerging as an environmentally benign way to construct complex isoxazolidine (B1194047) scaffolds. nih.gov

Future research may also focus on harnessing the N-nitroso group for catalytic purposes. For certain N-nitrosoaniline derivatives, the nitroso moiety can act as a directing group in metal-catalyzed C-H activation, facilitating the functionalization of otherwise inert positions on the molecule. researchgate.net Investigating whether the N-nitroso group on the oxazolidine (B1195125) ring can similarly direct reactions would open up new avenues for creating substituted derivatives with tailored properties. The compound's established ability to act as a nitrosating agent itself could also be refined for specialized applications in organic synthesis. researchgate.netnih.gov

Deeper Mechanistic Elucidation of Biological and Environmental Transformations

Biological Transformations: The carcinogenicity of many N-nitrosamines is linked to their metabolic activation and subsequent interaction with DNA. acs.org For this compound, research has shown it forms DNA adducts, specifically by reacting with nucleophilic sites on guanine (B1146940). researchgate.net The generally accepted mechanism for related compounds involves enzymatic α-hydroxylation by cytochrome P450 enzymes, which leads to an unstable intermediate that decomposes into a DNA-alkylating diazonium ion. researchgate.netnih.gov Future work will likely focus on identifying the specific P450 isozymes responsible for metabolizing this particular oxazolidine derivative and characterizing the exact structure of the DNA adducts formed.

Furthermore, the role of microbial metabolism is an important research direction. Gut microbiota can degrade N-nitrosamines via a different pathway than mammalian enzymes, converting them back to the parent secondary amine and nitrite. researchgate.net Elucidating the specific bacterial species and enzymes involved in the degradation of this compound could provide crucial insights into its biological fate and toxicity.

Environmental Transformations: The persistence and degradation of this compound in the environment are governed by its chemical stability and susceptibility to transformation processes. While generally resistant to hydrolysis at acidic and basic pH, its primary environmental degradation pathway is photolysis. researchgate.netnih.gov

N-nitrosamines are known to be photosensitive, and exposure to UV radiation, including natural sunlight, can lead to rapid decomposition. acs.org The mechanism involves the cleavage of the N-N bond. acs.org Future research will aim to quantify the photodegradation rates of this compound under various environmental conditions (e.g., in water, soil) and to identify the resulting degradation products and their potential toxicities.

| Transformation | Area of Focus | Future Research Direction |

| Biological | Metabolic Activation | Identifying specific Cytochrome P450 isozymes involved. |

| DNA Adducts | Precise structural characterization of adducts. | |

| Microbial Metabolism | Identifying specific gut bacteria and enzymes responsible for degradation. | |

| Environmental | Photodegradation | Quantifying degradation rates in different media (water, soil). |

| Transformation Products | Identifying and assessing the toxicity of breakdown products. |

Design of Mitigation Strategies Based on Fundamental Chemical Understanding

Developing strategies to mitigate the potential risks associated with this compound relies on a thorough understanding of its formation and degradation chemistry. Mitigation efforts can be broadly categorized into prevention and removal.

Prevention of Formation: Since the compound is formed from a secondary amine precursor and a nitrosating agent, a primary mitigation strategy is to control or eliminate these starting materials in relevant settings, such as in pharmaceutical manufacturing or water treatment. An emerging approach is the use of photocatalytic pretreatment with materials like immobilized titanium dioxide (TiO₂). This process can degrade the amine precursors before they have a chance to react with nitrosating agents, thereby preventing the formation of the N-nitroso compound.

Degradation and Removal: For situations where the compound is already present, research is focused on efficient removal technologies. These are largely based on its chemical reactivity:

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as the hydroxyl radical (•OH), which effectively degrade N-nitrosamines. Technologies like UV/H₂O₂ and ozonation have proven effective for removing related compounds from water.

UV Photolysis: Leveraging the compound's inherent photosensitivity, direct UV irradiation is a powerful tool for its destruction. acs.org Research is optimizing UV dosage and exploring the influence of factors like pH to maximize degradation efficiency. acs.org

Adsorption: Biological activated carbon (BAC) has demonstrated effectiveness in removing N-nitrosamines, primarily through adsorption onto the carbon media.

Future work will involve tailoring these technologies for the specific properties of this compound and exploring combined approaches (e.g., UV and BAC) for enhanced removal efficiency.

Integration of Advanced Computational Methods with Experimental Research

Advanced computational methods are becoming indispensable tools for accelerating research and providing insights that are difficult to obtain through experimental means alone. The integration of these methods with laboratory work is a key future perspective for studying this compound.

Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of the compound with biological targets. nih.gov For instance, such methods can elucidate how it binds to the active site of enzymes like catalase or the cytochrome P450 enzymes responsible for its metabolism. These simulations provide a detailed, atom-level view of binding conformations and intermolecular forces, guiding further experimental studies.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful for elucidating reaction mechanisms. DFT can be applied to:

Model Degradation Pathways: Investigate the elementary steps and transition states involved in its degradation via photolysis or advanced oxidation processes. This can help predict degradation products and explain how its molecular structure influences reactivity.

Predict Reactivity: Explore the feasibility and regioselectivity of novel reactions, such as the cycloadditions mentioned in section 8.2. Computational analysis can help determine whether reactions are driven by electronic or steric factors, saving significant experimental effort.

Calculate Spectroscopic Properties: Predict spectral data (e.g., IR spectra) to aid in the identification and characterization of the compound and its transformation products.

By combining computational predictions with experimental validation, researchers can build a more comprehensive and predictive understanding of the chemical, biological, and environmental behavior of this compound.

Q & A

Q. What are the critical safety protocols for handling N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine in laboratory settings?

- Methodological Answer: Due to limited toxicological data ( ), adhere to strict personal protective equipment (PPE):

- Respiratory: NIOSH/MSHA or EN 149-certified respirators.

- Gloves: Chemical-resistant materials (e.g., nitrile).

- Eye protection: OSHA-compliant goggles.

- Lab practices: Use mechanical exhaust systems and avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition (NOx, CO) . Emergency showers and eye-wash stations are mandatory .

Q. How is this compound structurally characterized, and what are its key physicochemical properties?

- Methodological Answer:

- Formula: C₆H₁₂N₂O₂; molar mass 144.17 g/mol; density 1.17 g/cm³ (clear liquid) .

- Analytical tools: Use NMR (¹H/¹³C) for nitroso group confirmation, GC-MS for purity assessment, and FTIR for functional group analysis. X-ray crystallography (if crystallizable) can resolve bond angles and stereochemistry, as demonstrated in related oxazolidine derivatives .

Q. What synthetic applications does this compound have in organic chemistry?

- Methodological Answer: The nitroso group enables cycloaddition and nitrosation reactions. Example protocols:

- Heterocycle synthesis: React with dienes under inert atmospheres to form bicyclic intermediates (e.g., tetrahydroisoquinolines) .

- Drug discovery: Use as a precursor for nitrosamine-containing pharmacophores; monitor carcinogenicity via Ames tests or in vitro mutagenicity assays .

Q. How should researchers mitigate risks when designing experiments involving this compound?

- Methodological Answer:

- Containment: Conduct reactions in fume hoods with HEPA filters.

- Waste disposal: Neutralize with acidic solutions (e.g., 1 M HCl) to degrade nitroso groups before disposal .

- Documentation: Maintain logs of exposure incidents and stability tests (e.g., DSC/TGA for thermal decomposition profiles) .

Q. What regulatory frameworks govern the use of this compound in pharmaceutical research?

- Methodological Answer:

- EMA/CMDh guidelines: Follow Acceptable Intake (AI) limits derived via the Carcinogenic Potency Categorization Approach (CPCA). For example, related nitrosamines have AIs of 1500 ng/day .

- ICH M7(R2): Classify impurities using QSAR tools (e.g., Derek Nexus) and validate analytical methods per ICH Q2(R1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound?

- Methodological Answer:

- Controlled stability studies: Store samples under varying conditions (temperature, humidity, light) and analyze degradation products (e.g., NOx via chemiluminescence detectors) .

- Computational modeling: Use DFT calculations to predict decomposition pathways and compare with empirical LC-HRMS data .

Q. What advanced analytical techniques are recommended for quantifying trace levels in complex matrices?

- Methodological Answer:

- LC-MS/MS: Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Use MRM transitions for specificity (e.g., m/z 144 → 86) .

- Validation parameters: Assess LOD (≤10 ppb), LOQ (≤30 ppb), and recovery (80–120%) per FDA guidelines .

Q. How does the nitroso group influence the compound’s reactivity in enantioselective synthesis?

- Methodological Answer:

- Chiral induction: Coordinate with transition metals (e.g., Cu(I)) in asymmetric cyclopropanation reactions. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

- Kinetic studies: Use stopped-flow UV-Vis spectroscopy to track nitroso-olefin [4+2] cycloaddition kinetics .

Q. What strategies are effective in minimizing genotoxic risks during drug development?

- Methodological Answer:

- Structure-activity relationships (SAR): Modify the oxazolidine ring (e.g., methyl substitution) to reduce nitroso group electrophilicity .

- In silico screening: Apply ProTox-II or LeadScope to predict mutagenicity and prioritize analogs .

Q. How can computational models enhance understanding of this compound’s environmental fate?

- Methodological Answer:

- QSAR modeling: Predict biodegradation (e.g., BIOWIN models) and ecotoxicity (ECOSAR) using molecular descriptors (logP, polar surface area) .

- Molecular dynamics (MD): Simulate interactions with soil organic matter to assess persistence .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products